molecular formula C17H16BrNO3S B2958055 2-(4-Bromo-benzoylamino)-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid CAS No. 331962-37-9

2-(4-Bromo-benzoylamino)-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid

Cat. No.: B2958055
CAS No.: 331962-37-9
M. Wt: 394.28
InChI Key: ZSYQKSGFYKGCAP-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound (CAS: 331962-37-9) features a tetrahydrobenzo[b]thiophene core substituted with:

  • A 4-bromo-benzoylamino group at position 2.
  • A methyl group at position 4.
  • A carboxylic acid at position 3.

Properties

IUPAC Name

2-[(4-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3S/c1-9-2-7-12-13(8-9)23-16(14(12)17(21)22)19-15(20)10-3-5-11(18)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYQKSGFYKGCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

Chemical Structure and Properties:

  • Name: 2-(4-Bromo-benzoylamino)-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid
  • CAS Number: 331962-37-9
  • Molecular Formula: C17H16BrNO3S
  • Molecular Weight: 394.28 g/mol

This compound belongs to a class of benzo[b]thiophene derivatives, which are known for their diverse biological activities.

Anticancer Activity

Research indicates that benzo[b]thiophene derivatives exhibit significant anticancer properties. The presence of bromine in the structure may enhance its cytotoxic effects against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Anti-inflammatory Effects

Some derivatives of benzo[b]thiophene have been reported to possess anti-inflammatory properties. These effects are typically mediated by the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Effects

There is emerging evidence that certain benzo[b]thiophene derivatives can protect neuronal cells from oxidative stress and apoptosis. This activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against various pathogens
Anti-inflammatoryInhibits COX and cytokines
NeuroprotectiveProtects against oxidative stress

Research Findings

  • Anticancer Studies: A study published in Journal of Medicinal Chemistry highlighted that benzo[b]thiophene derivatives can inhibit tumor growth in vivo models, suggesting potential for further development as anticancer agents.
  • Antimicrobial Activity: Research in Antimicrobial Agents and Chemotherapy demonstrated that similar compounds exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria.
  • Neuroprotection: An investigation reported in Neuroscience Letters indicated that certain derivatives could reduce neuronal cell death induced by toxic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoylamino Group

(a) Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
  • Substituent : 4-hydroxyphenyl group instead of 4-bromo-benzoyl.
  • Functional Group : Ethyl ester (vs. carboxylic acid).
  • Synthesis : 22% yield via Petasis reaction in HFIP solvent .
(b) 6-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic Acid (CAS 315682-47-4)
  • Substituent : 3,4,5-Trimethoxybenzamido group.
  • Functional Group : Carboxylic acid (same as target compound).
  • Molecular Weight : 405.50 g/mol .
  • Key Difference : The trimethoxy group enhances electron-donating effects, which may influence receptor binding compared to the electron-withdrawing bromo group.

Functional Group Modifications at Position 3

(a) 2-Amino-6-methyl-N-(4-methylbenzyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
  • Functional Group : Carboxamide (vs. carboxylic acid).
  • Substituent : 4-methylbenzyl group.
  • Key Difference : The amide group increases stability against metabolic degradation but reduces acidity, affecting hydrogen-bonding interactions .
(b) 2-(2-Chloro-acetylamino)-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic Acid Ethyl Ester
  • Functional Group : Ethyl ester.
  • Substituent: Chloro-acetylamino group.
  • Applications : Intermediate in kinase inhibitor synthesis (discontinued commercially) .

Core Structural Analogues with Urea or Sulfanyl Linkages

(a) 2-[3-(4-Bromo-phenyl)-ureido]-6-hydroxy-benzo[b]thiophene-3-carboxylic Acid Amide
  • Linkage: Urea (vs. benzoylamino).
  • Substituent : Hydroxy group at position 5.
  • Synthesis : 60% yield via oxidation in acetic acid .
(b) 2-[[2-[4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • Linkage : Sulfanylacetyl group.
  • Substituent : Trifluoromethylpyrimidine-thienyl moiety.
  • Key Difference : The sulfanyl group and pyrimidine ring introduce steric bulk and electronic effects, likely influencing pharmacokinetics .

Research Implications

  • Pharmacological Potential: The target compound’s bromo group may enhance binding to hydrophobic kinase domains, while carboxylic acid improves solubility. Urea-linked analogs () show higher synthetic yields and kinase inhibition activity.
  • Synthetic Challenges : Ester derivatives () exhibit lower yields, suggesting sensitivity to reaction conditions.
  • Safety Considerations : Brominated analogs require stringent handling due to reactivity (), whereas methoxy-substituted derivatives () may offer safer profiles.

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